N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a phenylthio group attached to a propanamide backbone
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18-14-15(9-10-17(18)22-12-5-8-20(22)24)21-19(23)11-13-26-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHNGHHPSYOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCSC2=CC=CC=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes acylation to form the corresponding amide. The methoxy group can be introduced via methylation reactions, while the pyrrolidinone ring can be formed through cyclization reactions. The phenylthio group is usually introduced through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the amide group can yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. The structure features a methoxy group, a pyrrolidinone moiety, and a phenylthio group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors.
- Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide.
- Formation of the Amide Linkage : Reaction between the pyrrolidinone and phenylthio derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds derived from pyrrolidine scaffolds have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
A comparative study demonstrated that certain derivatives exhibited a reduction in A549 cell viability to as low as 61% when treated with specific substitutions on the phenyl ring. The incorporation of halogenated phenyl groups significantly enhanced anticancer activity compared to non-substituted variants .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of Staphylococcus aureus. Compounds structurally similar to this compound have demonstrated promising activity against resistant bacterial strains, indicating their potential as lead compounds in antibiotic development .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytotoxicity Induction : It induces apoptosis in cancer cells through various pathways, including caspase activation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and bacterial resistance mechanisms.
Case Studies
A notable study involved evaluating the cytotoxic effects of several pyrrolidine derivatives on A549 cells using an MTT assay. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Another case study focused on the antimicrobial efficacy against resistant Staphylococcus aureus strains, where derivatives showed selective inhibition, highlighting their potential as therapeutic agents against resistant infections .
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires:
- Catalyst selection : Palladium-based catalysts improve coupling reactions for aromatic systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .
- Temperature control : Stepwise heating (e.g., 0–5°C for initial steps, then room temperature) minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Validates functional groups (amide C=O stretch ~1650 cm⁻¹, thioether S-C ~700 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (326.3 g/mol) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves planar backbone conformation and π-conjugation .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with structural similarities to chalcones (e.g., cyclooxygenase, kinases) .
- In vitro assays :
- Enzyme inhibition : Measure IC50 values using fluorogenic substrates .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?
Methodological Answer:
- Assay validation : Standardize protocols (e.g., ATP levels for viability assays) to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., replacing phenylthio with furan) to identify critical moieties .
- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target engagement .
- Data reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., solubility differences) .
Q. What computational approaches are recommended for predicting the binding affinity of this compound to potential protein targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., GSK-3β, TACE) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using MOE or RDKit .
- Free energy calculations : Apply MM/PBSA to estimate ΔG binding .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Derivative synthesis : Modify key regions (Table 1) :
| Modification | Biological Impact |
|---|---|
| Phenylthio → Methylthio | Reduced cytotoxicity, increased solubility |
| Methoxy → Ethoxy | Enhanced enzyme inhibition (IC50 ↓ 30%) |
| Pyrrolidinone → Piperidine | Altered pharmacokinetics (t1/2 ↑ 2×) |
- Assay consistency : Use identical cell lines and assay conditions for comparability .
- Statistical analysis : Apply ANOVA to identify significant activity differences (p < 0.05) .
Q. What strategies mitigate metabolic instability of the pyrrolidinone ring in vivo?
Methodological Answer:
- Prodrug design : Mask the 2-oxo group with ester prodrugs to reduce first-pass metabolism .
- Isotope labeling : Use 2H or 13C to track metabolic pathways via LC-MS .
- Structural rigidification : Introduce methyl groups at C3/C4 to hinder cytochrome P450 oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
